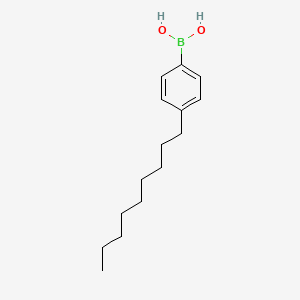

N-Octadecyl-N'-propyl-sulfamide

概要

説明

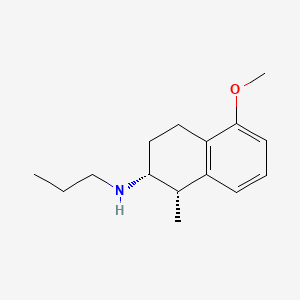

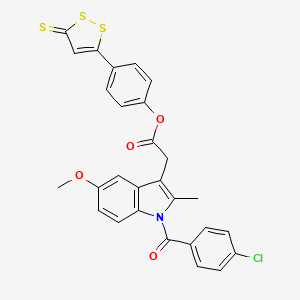

N-オクタデシル-N'-プロピルスルファミドは、ペルオキシソーム増殖剤活性化レセプターα(PPARα)の強力な活性化剤として知られている合成化合物です。この化合物は、PPARαも活性化する天然に存在する脂質であるオレオイルエタノールアミドと構造的に関連しています。

作用機序

N-オクタデシル-N'-プロピルスルファミドは、PPARαを選択的に活性化することにより効果を発揮します。この活性化は、脂質代謝とグルコース代謝に関与する遺伝子の転写につながります。 この相互作用は、標的遺伝子の転写を促進し、その結果、脂肪酸の酸化が増加し、トリグリセリドレベルが低下し、グルコース恒常性が改善されます .

生化学分析

Biochemical Properties

N-Octadecyl-N’-propyl-sulfamide interacts with the ligand-binding domain of PPARα in a similar manner to OEA and the reference PPARα agonist GW409544 . It has a selective binding affinity for PPARα, with an EC50 of 100 nM, compared to 120 nM for OEA .

Cellular Effects

In HepG2 cells, N-Octadecyl-N’-propyl-sulfamide induces the mRNA expression of CPT1a, a key enzyme in fatty acid oxidation, through PPARα . This suggests that it can influence cellular metabolism by promoting lipid oxidation.

Molecular Mechanism

N-Octadecyl-N’-propyl-sulfamide exerts its effects at the molecular level by binding to PPARα and activating its transcriptional activity . This leads to changes in gene expression, including the induction of CPT1a expression .

Temporal Effects in Laboratory Settings

Its structural analog OEA has been shown to have long-term effects on feeding behavior and lipid metabolism .

Dosage Effects in Animal Models

In rat models, N-Octadecyl-N’-propyl-sulfamide has been shown to have anorectic and anti-obesity activity

Metabolic Pathways

N-Octadecyl-N’-propyl-sulfamide is involved in lipid metabolism through its activation of PPARα . It may interact with enzymes involved in fatty acid oxidation, such as CPT1a .

Subcellular Localization

As a PPARα agonist, it is likely to be found in the nucleus where it can influence gene expression .

準備方法

合成経路と反応条件: N-オクタデシル-N'-プロピルスルファミドの合成は、通常、制御された条件下でオクタデシルアミンとプロピルスルホニルクロリドを反応させることにより行われます。反応は、ジクロロメタンなどの有機溶媒中で行われ、塩酸の副生成物を中和するためにトリエチルアミンなどの塩基を添加します。 反応混合物を室温で数時間撹拌した後、カラムクロマトグラフィーによって精製して目的の生成物を得ます .

工業生産方法: N-オクタデシル-N'-プロピルスルファミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの反応物と溶媒を使用し、反応条件を厳密に制御して、高い収率と純度を確保します。 最終製品は、分光分析やクロマトグラフィーなどの厳しい品質管理手順にかけられ、化学構造と純度を確認します .

化学反応の分析

反応の種類: N-オクタデシル-N'-プロピルスルファミドは、スルファミド官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件:

置換反応: これらの反応は、アミンやチオールなどの求核剤を伴うことが多く、スルファミド部分のプロピル基を置換することができます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤は、スルファミド基を酸化してスルホン酸を生成できます。

主要な生成物: これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、置換反応はさまざまな置換スルファミドを生成できますが、酸化反応と還元反応はそれぞれスルホン酸とアミンを生成できます .

科学的研究の応用

N-オクタデシル-N'-プロピルスルファミドは、さまざまな科学研究で応用されています。

化学: PPARαの活性化とその脂質代謝への影響を研究するためのモデル化合物として使用されます。

生物学: この化合物は、脂質代謝とグルコース代謝を調節する能力により、肥満や糖尿病などの代謝性疾患の研究に使用されています。

医学: N-オクタデシル-N'-プロピルスルファミドは、代謝性疾患とその関連状態の治療における潜在的な治療用途について調査されています。

類似化合物との比較

N-オクタデシル-N'-プロピルスルファミドは、PPARα活性化剤としての高い選択性と効力で独特です。類似の化合物には以下が含まれます。

オレオイルエタノールアミド: N-オクタデシル-N'-プロピルスルファミドと比較して結合親和性がわずかに低い、PPARαの天然リガンド。

GW7647: 効力は同等だが構造的特徴が異なる、合成PPARαアゴニスト。

フェノフィブラート: 脂質代謝に幅広い影響を与える、臨床で使用されているPPARα活性化剤 .

N-オクタデシル-N'-プロピルスルファミドは、PPARαに対する結合親和性と選択性を高める特定の構造修飾により際立っており、代謝研究と治療開発における貴重なツールとなっています .

特性

IUPAC Name |

N-(propylsulfamoyl)octadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRCUXNIZFQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

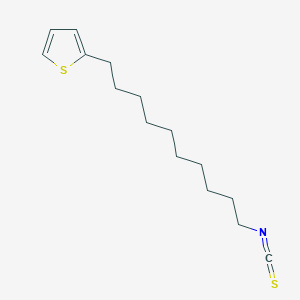

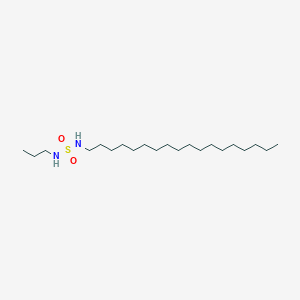

CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。